molecular formula C16H15ClN4O B2923741 2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide CAS No. 1394781-15-7

2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide

Cat. No. B2923741
CAS RN: 1394781-15-7
M. Wt: 314.77
InChI Key: RUTCHJFEYNEXHP-UHFFFAOYSA-N
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Description

2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide is a synthetic organic compound with potential pharmacological activities. Its molecular formula is C₁₃H₁₀ClN₃O, and it exhibits a pyrimidine moiety, which is often associated with diverse biological properties .


Molecular Structure Analysis

  • A cyanomethyl group (N-(cyanomethyl)acetamide) at the other end of the molecule .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including substitution, addition, and condensation reactions. These reactions can modify its structure, leading to the formation of derivatives or analogs. Researchers explore these reactions to enhance its pharmacological properties or develop new compounds .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Reactivity : Reactivity with other chemicals or biological molecules .

Mechanism of Action

The precise mechanism of action for 2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide remains an active area of investigation. It may interact with specific cellular targets, enzymes, or receptors, influencing biological processes. Further studies are needed to elucidate its mode of action .

Safety and Hazards

  • Storage : Store securely, considering stability and reactivity .

properties

IUPAC Name

2-[[(3-chlorophenyl)-pyridin-2-ylmethyl]amino]-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c17-13-5-3-4-12(10-13)16(14-6-1-2-8-19-14)21-11-15(22)20-9-7-18/h1-6,8,10,16,21H,9,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTCHJFEYNEXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=CC=C2)Cl)NCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide

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